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Compound of Interest

Compound Name: Tetrafluorophthalonitrile

Cat. No.: B154472

An In-depth Technical Guide to the Physical Properties of Tetrafluorophthalonitrile Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorophthalonitrile (TFPN), with the systematic name 3,4,5,6-tetrafluorobenzene-1,2-
dicarbonitrile, is a significant organofluorine compound utilized in advanced chemical synthesis.
[1] Identified by the CAS Number 1835-65-0, its molecular formula is CsFaN2.[1][2][3] The
structure, which includes a benzene ring substituted with two nitrile groups and four fluorine
atoms, establishes it as a crucial building block in organic synthesis. The presence of highly
electronegative fluorine atoms imparts unique characteristics, such as exceptional thermal
stability and chemical resistance, making TFPN a valuable precursor for high-performance
materials.[1][3] These materials are integral to high-tech sectors including electronics,
aerospace, and specialty chemicals.[1] Furthermore, its derivatives, especially fluorinated
phthalocyanines, are subjects of intensive research for applications in molecular electronics,
photonics, and photodynamic therapy.[1] This guide provides a comprehensive overview of the
core physical properties of tetrafluorophthalonitrile crystals, details the experimental
protocols for their characterization, and presents data in a structured format for scientific
application.

Core Physical and Chemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b154472?utm_src=pdf-interest
https://www.benchchem.com/product/b154472?utm_src=pdf-body
https://www.benchchem.com/product/b154472?utm_src=pdf-body
https://www.benchchem.com/product/b154472
https://www.benchchem.com/product/b154472
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrafluorophthalonitrile
https://www.chemimpex.com/products/46130
https://www.benchchem.com/product/b154472
https://www.chemimpex.com/products/46130
https://www.benchchem.com/product/b154472
https://www.benchchem.com/product/b154472
https://www.benchchem.com/product/b154472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The fundamental physical and chemical properties of tetrafluorophthalonitrile are

summarized in the table below. These properties are critical for its handling, storage, and

application in various synthetic processes.

Property Value Source(s)
Molecular Formula CsFaNz2 [1112][3]
Molecular Weight 200.09 g/mol [1112114]
White to tan/yellow-brown
Appearance ) ) [11[31[5]
crystalline solid/powder
Melting Point 81-89 °C (178-192 °F) [31[4]1[5]1[6]
Boiling Point 274.2 £ 40.0 °C (Predicted) [4]
Density 1.54 £ 0.1 g/cm? (Predicted) [4]
Partly miscible in water;
Solubility Soluble in Methanol, Acetone, [4115]16]
Ethanol
CAS Number 1835-65-0 [1]1[2][3]

Crystallographic Properties

The three-dimensional arrangement of atoms in tetrafluorophthalonitrile has been

determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic

system.[7] Detailed crystallographic data are essential for understanding intermolecular

interactions and packing in the solid state.[7]
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Crystallographic

Value Source(s)
Parameter
Crystal System Orthorhombic [7]
Space Group P212121 [7]

, , _ a =10.826 (3) Ab = 12.320 (5)
Unit Cell Dimensions [7]
Ac=5.819 (5) A

Molecules per Unit Cell (2) 4 [7]
Calculated Density (Dx) 1.712 (3) g/cm—3 [7]
Temperature 295 (2) K [7]
Radiation Mo Ka (A = 0.71069 A) [7]
Final R-factor 0.051 for 860 reflections [7]

Experimental Protocols

The characterization of tetrafluorophthalonitrile crystals involves several key analytical
techniques. The detailed methodologies for these experiments are outlined below.

Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional structure of the molecule
and the crystal packing.

o Crystal Growth: High-quality single crystals of tetrafluorophthalonitrile are grown, typically
by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone). The
crystal should be of adequate size (ideally >0.1 mm in all dimensions) and free from
significant defects.[3][9]

e Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer
head, which allows for precise positioning of the crystal in any orientation.[8]

» Data Collection: The mounted crystal is placed in a finely focused monochromatic X-ray
beam (e.g., Mo Ka or Cu Ka radiation).[8] As the crystal is rotated, a diffraction pattern of
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regularly spaced spots (reflections) is produced.[8] The angles and intensities of these
diffracted X-rays are meticulously measured by a detector.[9]

 Structure Solution: The unique diffraction pattern is processed to determine the unit cell
dimensions and space group symmetry.[10] The phase problem is then solved using
computational methods (e.g., direct methods for small molecules) to generate an initial
electron density map.[9][10]

» Structure Refinement: An atomic model of the molecule is built into the electron density map.
[10] The positions and thermal parameters of the atoms are then refined against the
experimental diffraction data until the calculated and observed diffraction patterns show the
best possible agreement.[10]

Thermal Analysis: DSC and TGA

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and
Thermogravimetric Analysis (TGA) provide information on thermal stability, melting behavior,
and purity.

DSC measures the difference in heat flow between a sample and a reference as a function of
temperature, allowing for the determination of melting point, glass transitions, and heats of
fusion.[11][12]

o Sample Preparation: A small amount of the tetrafluorophthalonitrile crystal (typically 1-5
mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed
pan is used as a reference.

e Instrument Setup: The sample and reference pans are placed in the DSC cell. The
instrument is programmed with a specific temperature profile, typically a linear heating rate
(e.g., 5-10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen at 50 mL/min) to
prevent oxidation.[11]

» Data Acquisition: The instrument heats the sample and reference, maintaining them at nearly
the same temperature.[11] The differential heat flow required to do this is recorded against
temperature.
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» Data Analysis: The resulting DSC thermogram is analyzed. An endothermic peak indicates
melting. The onset temperature of this peak is taken as the melting point, and the area under
the peak is proportional to the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature, indicating its
thermal stability and decomposition profile.[13][14]

Sample Preparation: A small, accurately weighed sample of the crystal (typically 5-10 mg) is
placed in a tared TGA crucible (e.g., ceramic or platinum).[15]

Instrument Setup: The crucible is placed on the TGA's precision balance inside the furnace.
[13][16] The experiment is run under a controlled atmosphere (e.g., inert nitrogen or
oxidative air) with a defined linear heating rate (e.g., 10-20 °C/min) up to a final temperature
(e.g., 600 °C).[17]

Data Acquisition: The mass of the sample is continuously recorded as the furnace
temperature increases.[16][17]

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus
temperature. A sharp drop in mass indicates decomposition. The temperature at which
significant mass loss begins is a measure of the compound's thermal stability.

Spectroscopic Analysis: UV-Vis

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. For
aromatic compounds like tetrafluorophthalonitrile, this involves 1t to 1t* transitions.[18]

o Solvent Selection: A suitable solvent that does not absorb in the region of interest must be
chosen.[19] Common solvents for UV-Vis include ethanol, methanol, or chloroform.

o Sample Preparation: A dilute solution of tetrafluorophthalonitrile is prepared by accurately
weighing the compound and dissolving it in the chosen solvent to a known concentration
(e.g., 10> M).[20]

 Instrument Calibration: The spectrophotometer is calibrated by running a baseline spectrum
with a cuvette containing only the pure solvent.[19]
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e Spectrum Acquisition: The sample solution is placed in a quartz cuvette, and the absorbance
is measured over a range of wavelengths (e.g., 200-400 nm).

o Data Analysis: The resulting spectrum plots absorbance versus wavelength. The wavelength
of maximum absorbance (Amax) and the corresponding molar absorptivity (€) are
determined, which are characteristic of the molecule's electronic structure. Conjugation with
substituents can cause a bathochromic (red) shift in the absorption bands.[21]

Characterization Workflow

The logical flow for the comprehensive physical characterization of a crystalline material like
tetrafluorophthalonitrile is visualized below. This process ensures that fundamental
structural, thermal, and spectroscopic properties are systematically determined.
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Caption: Workflow for the physical characterization of tetrafluorophthalonitrile crystals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical properties of tetrafluorophthalonitrile crystals].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154472#physical-properties-of-
tetrafluorophthalonitrile-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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